Copper(ii)hexafluoroacetylacetonate hydrate,98

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Copper(II) hexafluoroacetylacetonate hydrate can be synthesized from the reaction of Copper(II) acetate and hexafluoroacetylacetone dihydrate in aqueous NaOH or by directly heating Cu(OAc)₂·H₂O and anhydrous hexafluoroacetylacetone. The compound is typically available as a hydrated solid and can be recrystallized from 50% ethanol or CCl₄ for purification (Parish et al., 2007).

Molecular Structure Analysis

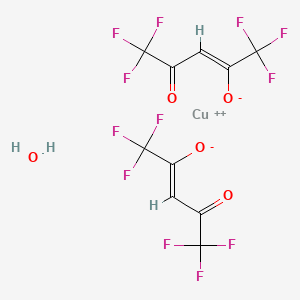

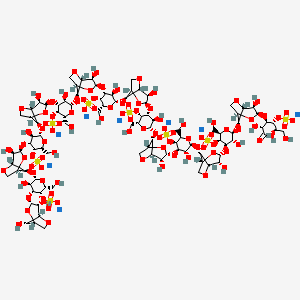

The molecular structure of copper(II) hexafluoroacetylacetonate hydrate and its polymorphs has been extensively studied. The anhydrous form contains centrosymmetric square-planar complexes with notable intermolecular Cu.F contacts. The hydrated forms, such as the monoaquo and trihydrate compounds, exhibit square-pyramidal molecules with apical H₂O ligands and closely lying F atoms in the sixth coordination sites, differing mainly in hydrogen bonding nature and direction (Maverick et al., 2002).

Applications De Recherche Scientifique

Kinetic Studies in Supercritical Media

Copper(II) hexafluoroacetylacetonate hydrate has been investigated for its thermal decomposition in supercritical CO2/ethanol mixtures. This process is a novel route to produce homogeneous submicronic spherical copper particles free from carbon contamination. A kinetic study at 473 K showed that the decomposition rate of the hydrated complex is significantly higher than its dehydration rate, indicating its efficient conversion under these conditions (Garriga et al., 2001).

Advanced Materials Synthesis

Research has demonstrated the use of Copper(II) hexafluoroacetylacetonate hydrate in the low-temperature, normal-pressure metalorganic chemical vapor deposition (MOCVD) to prepare thin films of copper(II) oxide. These films, characterized by various techniques, highlight the compound's role in facilitating the deposition of copper oxides at comparatively low temperatures, offering potential applications in electronics and catalysis (Laurie & Norton, 1989).

Nano-Organization and CVD Processes

The compound has been used as a precursor in chemical vapor deposition (CVD) processes to develop copper oxide nanosystems. Through variations in reaction atmospheres and temperatures, researchers have tailored the nano-organization, composition, and morphology of the resulting copper oxides, revealing a controlled approach to fabricating nanostructured materials (Barreca et al., 2009).

Coordination Polymers and Sensing Applications

The interaction of Copper(II) hexafluoroacetylacetonate with pyridine-containing building blocks has led to the formation of various coordination polymers. These materials have been analyzed for their potential in sensing applications, demonstrating the versatile use of this copper compound in developing responsive materials that could find applications in gas sensing and detection technologies (Winter et al., 2006).

Metallization and Semiconductor Applications

Copper(II) hexafluoroacetylacetonate hydrate has also been explored for its application in metallization processes, particularly in the chemical vapor deposition of copper films for advanced device metallization. This research highlights its utility in electronics manufacturing, where precise control over copper deposition is crucial for developing integrated circuits and semiconductor devices (Kim et al., 1993).

Safety and Hazards

Orientations Futures

Copper(II) hexafluoroacetylacetonate hydrate is generally immediately available in most volumes . High purity, submicron and nanopowder forms may be considered . It’s used in various chemical reactions and as pharmaceutical intermediates , indicating its potential for future research and applications.

Propriétés

IUPAC Name |

copper;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H2F6O2.Cu.H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;1H2/q;;+2;/p-2/b2*2-1-;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREVICRJIZZXHD-SUXDNRKISA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.O.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4CuF12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14781-45-4, 155640-85-0 |

Source

|

| Record name | Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')copper | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper(II) hexafluoroacetylacetonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-phenylmethoxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B1146081.png)

![(6,6-Dimethyl-5,6-Dihydroimidazo[2,1-B][1,3]thiazol-3-Yl)methyl N,N'-Dicyclohexylimidothiocarbamate](/img/structure/B1146086.png)